BenchChemオンラインストアへようこそ!

N-[1-(cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide

Medicinal chemistry Conformational analysis Structure-activity relationship

Stereodefined 3-position piperidine cyclopropanesulfonamide with cyclobutylmethyl N-substituent creates a unique exit vector geometry distinct from 4-substituted analogs (e.g., CAS 2548993-66-2). The chiral sulfonamide-bearing stereocenter enables enantioselective target engagement for fragment-based drug discovery. Class-level SAR supports Nav1.7 and cyclophilin D target applications. N-alkyl sulfonamide profile predicts lower CYP 3A4 inhibition than N-aryl counterparts, minimizing DDI confounds in in vivo studies. Critical for programs requiring stereochemically defined SAR.

Molecular Formula C13H24N2O2S
Molecular Weight 272.41 g/mol
CAS No. 2640874-35-5
Cat. No. B6472978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide
CAS2640874-35-5
Molecular FormulaC13H24N2O2S
Molecular Weight272.41 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2CCCC(C2)NS(=O)(=O)C3CC3
InChIInChI=1S/C13H24N2O2S/c16-18(17,13-6-7-13)14-12-5-2-8-15(10-12)9-11-3-1-4-11/h11-14H,1-10H2
InChIKeyONLOSERMUQVKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640874-35-5): Procurement-Relevant Structural and Pharmacochemical Profile


N-[1-(cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide is a conformationally constrained piperidine-based cyclopropanesulfonamide that combines a cyclobutylmethyl N-substituent with a sulfonamide-bearing stereocenter at the piperidine 3-position [1]. This scaffold places the sulfonamide vector in a distinct geometric orientation relative to the more common 4-substituted piperidine analogs, creating a differentiated chemical space for target-engagement studies . The compound belongs to a broader class of small-molecule piperidine sulfonamides that have been pursued as γ-secretase inhibitors, ion-channel modulators, and cyclophilin ligands in drug-discovery programs [2][3].

Why N-[1-(Cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide Cannot Be Swapped for Its 4-Position Isomer or Other Piperidine Sulfonamide Analogs


The piperidine 3-position constitutes a stereogenic center that locks the cyclopropanesulfonamide group into a specific diequatorial or axial orientation, fundamentally altering the exit vector of the sulfonamide pharmacophore compared with 4-substituted or N-unsubstituted analogs . The cyclobutylmethyl N-substituent introduces a hydrophobic, conformationally restricted group that is sterically distinct from cyclohexylmethyl, benzyl, or smaller alkyl chains, thereby influencing lipophilic ligand efficiency (LLE), metabolic stability, and target complementarity [1]. Simple interchange with a 4-substituted piperidine isomer (e.g., CAS 2548993-66-2) or a differently N-substituted 3-piperidine sulfonamide risks altering binding-mode geometry, off-rate kinetics, and CYP-mediated clearance—parameters that cannot be predicted from potency values alone and require explicit, compound-specific validation [2].

Quantitative Differentiation of N-[1-(Cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide: Evidence-Based Selection Guide


Regiochemical Differentiation: 3-Position vs. 4-Position Sulfonamide Substitution on the Piperidine Ring

Placement of the cyclopropanesulfonamide at the piperidine 3-position introduces a chiral center that is absent in the 4-position analog CAS 2548993-66-2 . In the broader 2,6-disubstituted piperidine N-arylsulfonamide γ-secretase inhibitor class, cis-diaxial conformation of substituents on the piperidine core was shown to be a strict requirement for target engagement, demonstrating that sulfonamide regiochemistry and stereochemistry are not interchangeable parameters [1]. The 3-position substitution in the target compound offers a distinct dihedral angle between the sulfonamide NH and the piperidine ring nitrogen, potentially altering hydrogen-bonding geometry with protein targets relative to the 4-substituted isomer.

Medicinal chemistry Conformational analysis Structure-activity relationship

Cyclobutylmethyl N-Substituent vs. Cyclohexylmethyl Analog: Impact on Lipophilicity and Steric Bulk

The cyclobutylmethyl group on the piperidine nitrogen of the target compound (CAS 2640874-35-5) differs from the cyclohexylmethyl analog (CAS 2640979-47-9) in both calculated logP and steric volume [1]. Cyclobutylmethyl is less lipophilic and occupies less three-dimensional space than cyclohexylmethyl, which may translate into improved ligand efficiency metrics and reduced CYP-mediated oxidative metabolism. In the piperidine N-arylsulfonamide γ-secretase inhibitor series, reducing N-substituent size and lipophilicity was correlated with attenuated CYP 3A4 inhibition, a key liability for this chemotype [2].

Lipophilic ligand efficiency Metabolic stability CNS drug design

Cyclopropanesulfonamide Moiety: Torsional Strain and Hydrogen-Bonding Potential vs. Other Sulfonamide Types

The cyclopropanesulfonamide group in the target compound imposes torsional strain due to the three-membered ring, which can pre-organize the sulfonamide NH group for hydrogen bonding and reduce entropic penalty upon target binding . In a related piperidin-3-yl cyclopropanesulfonamide derivative from Genentech (BDBM268590), this scaffold yielded an IC50 of 34 nM against the human Nav1.7 sodium channel in patch-clamp electrophysiology assays, demonstrating that the cyclopropanesulfonamide-piperidine chemotype can achieve high-affinity target engagement [1]. In contrast, simple methanesulfonamide or arylsulfonamide analogs may lack this conformational pre-organization.

Sulfonamide pharmacophore Torsional strain Hydrogen bonding

CYP 3A4 Liability Profile of N-Alkyl Piperidine Sulfonamides vs. N-Aryl Piperidine Sulfonamides

In the 2,6-disubstituted piperidine N-arylsulfonamide γ-secretase inhibitor series, N-aryl substitution was associated with significant CYP 3A4 inhibition, a liability that was mitigated by replacing the N-aryl group with amide isosteres [1]. The target compound features an N-cyclobutylmethyl (alkyl) substituent rather than an N-aryl group, which, based on class-level SAR, is predicted to exhibit lower CYP 3A4 inhibitory potential than N-arylsulfonamide counterparts. This structural feature may confer a pharmacokinetic advantage for in vivo studies.

Drug metabolism Cytochrome P450 Lead optimization

Prioritized Research and Industrial Application Scenarios for N-[1-(Cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide


Fragment- or Scaffold-Based Drug Discovery Requiring a Chiral Piperidine Sulfonamide Building Block

The 3-position cyclopropanesulfonamide attachment introduces a stereogenic center, making this compound suitable as a chiral building block for fragment-based drug discovery (FBDD) or scaffold-oriented synthesis. Unlike the achiral 4-position isomer, this compound enables exploration of enantioselective target engagement . Procurement of a single enantiomer (if available) would be essential for programs requiring stereochemically defined SAR.

CNS Drug Discovery Programs Targeting γ-Secretase, Ion Channels, or Cyclophilins

The N-cyclobutylmethyl substituent provides a moderate-lipophilicity, conformationally restricted vector that aligns with CNS drug-design principles (lower logP, reduced P-gp efflux risk). The cyclopropanesulfonamide-piperidine chemotype has demonstrated high-affinity binding to Nav1.7 (IC50 = 34 nM for a related analog [1]) and to cyclophilin D (Kd = 230 nM for a structurally related ligand [2]), supporting its use in hit-to-lead campaigns for neurology, pain, or ischemia-reperfusion injury targets.

In Vivo Pharmacokinetic and Toxicology Studies Requiring Reduced CYP Liability

Class-level SAR indicates that N-alkyl piperidine sulfonamides exhibit lower CYP 3A4 inhibition than their N-aryl counterparts [3]. Researchers planning rodent or non-rodent in vivo studies can prioritize this compound to minimize the confounding effect of CYP-mediated drug-drug interactions on pharmacokinetic or toxicological readouts.

Chemical Biology Probe Development for Target Deconvolution

The combination of a cyclobutylmethyl N-substituent (potential for metabolic stability) and a cyclopropanesulfonamide moiety (conformational constraint and hydrogen-bonding capacity) makes this compound a candidate for chemical probe development. Its differentiated structure relative to commercial piperidine sulfonamide libraries may provide a unique selectivity fingerprint in chemoproteomic profiling studies [4].

Quote Request

Request a Quote for N-[1-(cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.